4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves several steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidine derivatives. The reaction typically involves heating thiophene-2-carboxamides in formic acid or using other cyclization agents like triethyl orthoformate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer cell proliferation. By inhibiting these kinases, the compound can effectively reduce cancer cell growth and induce apoptosis .
Comparison with Similar Compounds
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Quinazoline derivatives: These compounds also share structural similarities but differ in their functional groups and biological targets.
Properties
Molecular Formula |
C22H16ClN7OS |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C22H16ClN7OS/c1-11-2-7-14-17(25-10-28-21(14)29-13-5-3-12(23)4-6-13)16(11)30-22(31)15-8-32-19-18(15)26-9-27-20(19)24/h2-10H,1H3,(H,30,31)(H2,24,26,27)(H,25,28,29) |
InChI Key |
BMJUVTSMOFUYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=N2)NC3=CC=C(C=C3)Cl)NC(=O)C4=CSC5=C4N=CN=C5N |
Origin of Product |
United States |
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